molecular formula C28H21ClFNO4 B11385472 N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide

N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide

Cat. No.: B11385472
M. Wt: 489.9 g/mol
InChI Key: JWDVELUNDREANG-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide is a complex organic compound that features a unique arrangement of aromatic rings and functional groups

Properties

Molecular Formula

C28H21ClFNO4

Molecular Weight

489.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetamide

InChI

InChI=1S/C28H21ClFNO4/c1-16-21-12-23-24(18-4-8-20(30)9-5-18)15-34-25(23)14-26(21)35-28(33)22(16)13-27(32)31-11-10-17-2-6-19(29)7-3-17/h2-9,12,14-15H,10-11,13H2,1H3,(H,31,32)

InChI Key

JWDVELUNDREANG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCCC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core furo[3,2-g]chromen structure, followed by the introduction of the chlorophenyl and fluorophenyl groups. The final step involves the acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-chloroacetamide: This compound shares structural similarities but differs in the presence of a bromine atom instead of chlorine.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide:

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties

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